10-Acetyl-3,7-dihydroxyphenoxazine

Catalog No.
S592778
CAS No.
119171-73-2
M.F
C14H11NO4
M. Wt
257.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Acetyl-3,7-dihydroxyphenoxazine

CAS Number

119171-73-2

Product Name

10-Acetyl-3,7-dihydroxyphenoxazine

IUPAC Name

1-(3,7-dihydroxyphenoxazin-10-yl)ethanone

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C14H11NO4/c1-8(16)15-11-4-2-9(17)6-13(11)19-14-7-10(18)3-5-12(14)15/h2-7,17-18H,1H3

InChI Key

PKYCWFICOKSIHZ-UHFFFAOYSA-N

SMILES

CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O

Synonyms

10-acetyl-10H-phenoxazine-3,7-diol, 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red, amplex red reagent

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O

10-Acetyl-3,7-dihydroxyphenoxazine, commonly referred to as Amplex® Red, is a fluorogenic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol. This compound is predominantly used as a sensitive substrate for peroxidase enzymes, particularly in detecting hydrogen peroxide (H₂O₂) in various biochemical assays. In its non-fluorescent state, 10-acetyl-3,7-dihydroxyphenoxazine is nearly colorless. Upon oxidation by hydrogen peroxide in the presence of horseradish peroxidase, it is converted into the highly fluorescent compound resorufin, which emits light at wavelengths of approximately 585 nm when excited at 571 nm .

Detection of Hydrogen Peroxide (H₂O₂) Activity:

10-Acetyl-3,7-dihydroxyphenoxazine (often referred to as Amplex® Red) is widely employed in scientific research as a fluorogenic substrate for peroxidases. Peroxidases are enzymes that utilize hydrogen peroxide (H₂O₂) as a substrate in various biological processes. Amplex® Red itself is non-fluorescent. However, in the presence of horseradish peroxidase (HRP) and H₂O₂, it undergoes oxidation to form resorufin, a highly red fluorescent molecule []. This reaction follows a 1:1 stoichiometry, meaning one molecule of Amplex® Red reacts with one molecule of H₂O₂ [].

The fluorescence intensity of the generated resorufin is directly proportional to the amount of H₂O₂ produced, allowing for the quantification of peroxidase activity []. This makes Amplex® Red a valuable tool for studying various biological processes that involve H₂O₂ generation, such as:

  • Cellular signaling: H₂O₂ acts as a signaling molecule in various cellular processes, and Amplex® Red can be used to monitor its production and localization [].
  • Oxidative stress: Amplex® Red can be used to assess cellular oxidative stress, a condition caused by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system [].
  • Enzyme activity: Amplex® Red can be used to measure the activity of various peroxidases besides HRP, providing insights into their specific functions in different biological contexts [].

Advantages of Amplex® Red:

Amplex® Red offers several advantages over other methods for H₂O₂ detection:

  • High sensitivity and specificity: Amplex® Red exhibits high sensitivity towards H₂O₂ and minimal background interference from other potential oxidants [].
  • Wide dynamic range: Amplex® Red functions effectively over a broad range of H₂O₂ concentrations, making it suitable for various applications [].
  • Ease of use: The assay using Amplex® Red is simple to perform and requires minimal sample preparation, facilitating its use in diverse research settings [].

The primary reaction involving 10-acetyl-3,7-dihydroxyphenoxazine is its oxidation by hydrogen peroxide in the presence of horseradish peroxidase. The reaction can be summarized as follows:

10 Acetyl 3 7 dihydroxyphenoxazine+H2O2HRPResorufin+Other Products\text{10 Acetyl 3 7 dihydroxyphenoxazine}+\text{H}_2\text{O}_2\xrightarrow{\text{HRP}}\text{Resorufin}+\text{Other Products}

This reaction occurs in a 1:1 stoichiometry and leads to the generation of resorufin, which is detectable via fluorescence spectroscopy .

10-Acetyl-3,7-dihydroxyphenoxazine exhibits significant biological activity as a fluorogenic substrate for peroxidase enzymes. Its ability to detect trace amounts of hydrogen peroxide makes it invaluable in various biological assays. The compound is utilized in immunoassays and enzyme activity studies due to its high specificity and sensitivity. Additionally, it can be employed to monitor oxidative stress in biological systems .

The synthesis of 10-acetyl-3,7-dihydroxyphenoxazine typically involves multi-step organic reactions starting from simpler phenolic compounds. While specific synthetic pathways are proprietary or not widely published, the general approach includes:

  • Formation of the Phenoxazine Core: This may involve cyclization reactions that build the phenoxazine structure.
  • Acetylation: The introduction of the acetyl group at the 10-position is achieved through acetylation reactions using acetic anhydride or acetyl chloride.
  • Hydroxylation: Hydroxyl groups are introduced at the 3 and 7 positions through selective hydroxylation techniques.

These methods ensure the production of high-purity 10-acetyl-3,7-dihydroxyphenoxazine suitable for laboratory applications .

The primary applications of 10-acetyl-3,7-dihydroxyphenoxazine include:

  • Fluorometric Detection: Used as a substrate for peroxidase enzymes to detect hydrogen peroxide in various samples.
  • Biochemical Assays: Employed in enzyme activity assays and immunoassays for sensitive detection of biomolecules.
  • Research Tool: Utilized in studies involving oxidative stress and reactive oxygen species due to its ability to indicate H₂O₂ levels .

Interaction studies involving 10-acetyl-3,7-dihydroxyphenoxazine primarily focus on its reactivity with peroxidase enzymes and hydrogen peroxide. Research has demonstrated that variations in enzyme concentration and substrate conditions can significantly affect the rate of conversion to resorufin. Additionally, studies have explored how different environmental factors (such as pH and temperature) influence its reactivity and stability .

10-Acetyl-3,7-dihydroxyphenoxazine shares structural similarities with several other phenolic compounds that also serve as fluorogenic substrates or probes. Notable similar compounds include:

Compound NameStructure SimilarityUnique Features
ResorufinDerived from ADHPDirectly used for fluorescence without prior reaction
ResazurinRelated redox indicatorUsed in cell viability assays
Amplex® UltraRedFluorogenic substrateHigher sensitivity than Amplex Red

Uniqueness: What sets 10-acetyl-3,7-dihydroxyphenoxazine apart from these compounds is its specific application in detecting hydrogen peroxide via peroxidase activity, along with its stability and sensitivity under various assay conditions .

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

257.06880783 g/mol

Monoisotopic Mass

257.06880783 g/mol

Heavy Atom Count

19

Appearance

Assay:≥98%A crystalline solid

UNII

V9QPN8RQC7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

119171-73-2

Dates

Modify: 2023-08-15

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